molecular formula C18H14O2S B2504532 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione CAS No. 951994-32-4

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B2504532
CAS No.: 951994-32-4
M. Wt: 294.37
InChI Key: BVZYFKDGRLEENU-UHFFFAOYSA-N
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Description

7,9,10-Trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a specialized organic compound designed for research and development, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of furo[3,2-g]chromenes, a scaffold extensively investigated for its diverse biological activities . Researchers value this core structure for its potential as a building block in creating novel heterocyclic systems, especially nitrogen-containing heterocycles, which are pivotal in drug discovery . The furo[3,2-g]chromene scaffold has demonstrated a range of promising biological activities in scientific studies. These include significant anticancer properties , with related compounds showing potent activity against various cell lines and functioning as apoptotic inducers . Furthermore, this family of compounds has been explored for its antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular effects . Some derivatives also exhibit favorable photodynamic characteristics and have been studied for their photoreactions with DNA, while radio-iodinated versions have been utilized in urinary tract imaging due to their renal accumulation . The specific substitution with a thione group at the 5-position enhances the molecule's versatility, making it a valuable precursor for further chemical transformations and molecular docking studies to investigate interactions with biological targets such as proteins and enzymes . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c1-9-11(3)19-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(21)20-17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYFKDGRLEENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione involves its interaction with molecular targets such as enzymes and receptors. The thioester group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations
Compound Core Structure Key Substituents Functional Groups
7,9,10-Trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione Benzo[c]furo[3,2-g]chromene 7-, 9-, 10-CH₃ Thione (C=S) at C-5
Compound 9 Furo[3,2-g]chromene 2-Isopropyl, 2,3,4-trimethoxyphenyl Dione (C=O) at C-3 and C-7
4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile Furo[3,2-g]chromene 4-, 9-OCH₃, 6-CN Oxo (C=O) at C-5, nitrile (CN)
9-Methoxy-4-(3-methyl-2-oxo-butoxy)-furo[3,2-g]chromane-7-one Furo[3,2-g]chromane 9-OCH₃, 4-(3-methyl-2-oxo-butoxy) Lactone (C=O) at C-7

Key Observations :

  • Steric Effects : The 7,9,10-trimethyl substituents introduce significant steric hindrance compared to methoxy or carbonitrile groups, which may reduce intermolecular interactions but improve lipophilicity .
  • Solubility : Methoxy and nitrile groups in analogs increase polarity, whereas methyl groups in the target compound likely reduce aqueous solubility .
Spectroscopic and Physical Properties
Property This compound (Predicted) Compound 9 Compound in
IR (C=O/C=S) ~1050–1200 cm⁻¹ (C=S stretch) 1732, 1700 cm⁻¹ (C=O stretches) 1700 cm⁻¹ (C=O)
¹H-NMR (Methyl) δ ~2.1–2.5 (singlets for 7-, 9-, 10-CH₃) δ 1.26–1.28 (isopropyl CH₃) δ 3.87–3.90 (OCH₃)
UV-Vis λmax ~290–310 nm (π→π* transitions in aromatic-thione system) 240–352 nm (conjugated diones) Similar to Compound 9

Analysis :

  • The thione group’s IR signature (~1050–1200 cm⁻¹) distinguishes it from carbonyl-containing analogs .
  • Methyl groups in the target compound would produce sharp singlets in ¹H-NMR, contrasting with methoxy or isopropyl signals in analogs .

Research Implications and Gaps

  • Synthesis: No direct evidence exists for the synthesis of this compound. Routes may involve halogenation (as in ) followed by methyl group introduction and thionation.
  • Biological Testing : Prioritize assays comparing its kinase inhibition (vs. ) and antimicrobial activity (vs. ).
  • Computational Studies : DFT calculations could elucidate electronic differences between thione and dione analogs.

Biological Activity

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound characterized by its unique structural properties, including multiple aromatic rings and a thione functional group. This compound has garnered attention in scientific research due to its potential biological activities.

  • Molecular Formula : C18H14O2S
  • Molecular Weight : 294.4 g/mol
  • CAS Number : 951994-32-4

The thione group significantly influences the compound's chemical reactivity and biological interactions. Its structure allows for various chemical reactions, including oxidation and substitution, which can affect its biological activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Research has shown that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives of furochromenes have been evaluated against various bacterial strains, suggesting potential efficacy in treating infections .
  • Antioxidant Properties : The presence of the thione group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction can alter metabolic pathways and influence disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria (e.g., Micrococcus luteus) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study BInvestigated antioxidant properties using DPPH radical scavenging assays; showed promising results indicating potential health benefits in oxidative stress-related conditions.
Study CEvaluated enzyme inhibition; identified potential effects on metabolic enzymes relevant to cancer pathways.

The mechanism by which this compound exerts its biological effects likely involves:

  • Covalent Bonding : The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Aromatic Interactions : The compound's aromatic rings can engage in π-π stacking interactions with other aromatic systems within biological molecules.

These interactions may lead to alterations in enzyme activity or receptor binding, contributing to its observed biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step protocols starting with substituted phenols or chromene precursors. Key steps include:

  • Alkylation or methylation at positions 7, 9, and 10 using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Introduction of the thione group via sulfurization using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene .
    • Optimization : Yield improvements (e.g., from ~45% to 70%) are achieved by controlling temperature (80–120°C), solvent polarity, and stoichiometric ratios of methylating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.9 ppm); confirm thione carbon (C=S) at δ 190–200 ppm in ¹³C NMR .
  • IR : Strong absorption bands for C=S (1050–1150 cm⁻¹) and fused aromatic systems (1600–1450 cm⁻¹) .
    • Crystallography : X-ray diffraction confirms spatial arrangement, dihedral angles between fused rings, and methyl group orientations. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How do methyl substituents at positions 7, 9, and 10 influence the compound’s lipophilicity and bioactivity?

  • Lipophilicity : Methyl groups increase logP values by ~0.5–1.0 units per substituent, enhancing membrane permeability. Computational studies (e.g., SwissADME) predict logP = 3.8 ± 0.2 for the trimethylated derivative .
  • Bioactivity : Methylation at position 9 correlates with improved anticancer activity (IC₅₀ reduction from 12 µM to 5 µM in MCF-7 cells) by stabilizing interactions with hydrophobic kinase pockets .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Dose-dependent assays : Test across concentrations (1–100 µM) in cell-free (DPPH/ABTS) and cellular (ROS detection) systems. Pro-oxidant effects often dominate at >50 µM due to thione redox cycling .
  • Comparative studies : Use analogues (e.g., 7,9-dimethyl or 10-fluoro derivatives) to isolate substituent-specific effects .
    • Data interpretation : Pair results with molecular docking to identify redox-sensitive targets (e.g., Nrf2 or NF-κB pathways) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

  • SAR Parameters :

SubstituentEffectExample DerivativeKey Finding
7-CH₃↑ Metabolic stability7-Methyl analoguet₁/₂ increased by 2.5x in hepatic microsomes
9-CH₃↑ Target affinity9-Methyl analogueΔG = -9.2 kcal/mol (vs. -7.8 kcal/mol for parent) in kinase binding
  • Design principles : Introduce electron-withdrawing groups (e.g., 10-F) to modulate redox potential while retaining methyl-driven lipophilicity .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are optimal for evaluating anticancer mechanisms?

  • In vitro :

  • Apoptosis assays : Annexin V/PI staining in MDA-MB-231 cells with caspase-3/7 activation metrics .
  • Kinase inhibition : Screen against EGFR, BRAF, and CDK2/4 using recombinant enzymes (IC₅₀ determination) .
    • In vivo : Xenograft models (e.g., nude mice with HCT-116 tumors) at 10–50 mg/kg doses; monitor tumor volume and biomarker (Ki-67, cleaved caspase-3) expression .

Q. How can computational methods predict and validate metabolic pathways?

  • Tools :

  • CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify major oxidation sites (e.g., benzylic methyl groups) .
  • Metabolite identification : LC-HRMS/MS (Q-TOF) with in silico fragmentation (e.g., CFM-ID) to match predicted glucuronide/sulfate conjugates .

Contradiction & Reproducibility

Q. Why do solubility discrepancies arise in different solvent systems, and how are they addressed?

  • Issue : Poor aqueous solubility (<10 µg/mL) but high DMSO solubility (>50 mg/mL) complicates in vitro dosing .
  • Solutions :

  • Co-solvents : Use 0.1% Tween-80 in PBS for in vivo formulations.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

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